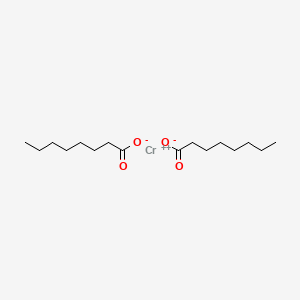
Chromium(2+) octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(2+) octanoate, also known as octanoic acid, chromium(2+) salt, is a compound with the molecular formula C16H30CrO4. It is a chromium-based compound where chromium is in the +2 oxidation state. This compound is part of the larger family of chromium carboxylates and is used in various industrial and research applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium(2+) octanoate can be synthesized through the reduction of chromium(III) compounds. One common method involves the reduction of chromium(III) chloride with zinc in an acidic medium to produce chromium(II) ions, which are then reacted with octanoic acid to form this compound . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the chromium(II) ions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where chromium(III) compounds are reduced using a suitable reducing agent, such as zinc or aluminum, in the presence of octanoic acid. The process is optimized for yield and purity, with careful control of reaction parameters to prevent the oxidation of chromium(II) back to chromium(III).
Análisis De Reacciones Químicas
Types of Reactions
Chromium(2+) octanoate undergoes various chemical reactions, including:
Oxidation: Chromium(II) can be oxidized to chromium(III) or chromium(VI) under appropriate conditions.
Reduction: Chromium(III) can be reduced to chromium(II) using reducing agents like zinc.
Substitution: Ligand exchange reactions where the octanoate ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc and aluminum are frequently used as reducing agents.
Substitution: Ligand exchange can be facilitated by using different carboxylic acids or other ligands in a suitable solvent.
Major Products Formed
Oxidation: Chromium(III) octanoate or chromium(VI) compounds.
Reduction: this compound.
Substitution: Various chromium(II) carboxylates depending on the ligands used.
Aplicaciones Científicas De Investigación
Chromium(2+) octanoate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.
Industry: Used in the production of coatings, pigments, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism by which chromium(2+) octanoate exerts its effects involves its interaction with various molecular targets. In biological systems, chromium(II) can interact with enzymes and proteins, influencing metabolic pathways. For example, it can enhance insulin signaling by interacting with the insulin receptor and other components of the insulin signaling pathway . Additionally, chromium(II) can act as a reducing agent, participating in redox reactions that are crucial for cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Chromium(III) octanoate: Similar in structure but with chromium in the +3 oxidation state.
Chromium(II) acetate: Another chromium(II) carboxylate with acetate as the ligand.
Chromium(II) chloride: A simple chromium(II) compound used in various chemical reactions.
Uniqueness
Chromium(2+) octanoate is unique due to its specific ligand (octanoate) and the +2 oxidation state of chromium. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in catalysis, biological studies, and industrial processes. Its ability to undergo redox reactions and ligand exchange makes it a versatile compound in various fields of research and industry .
Propiedades
Número CAS |
6427-90-3 |
|---|---|
Fórmula molecular |
C16H30CrO4 |
Peso molecular |
338.40 g/mol |
Nombre IUPAC |
chromium(2+);octanoate |
InChI |
InChI=1S/2C8H16O2.Cr/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
BWABQANXZNPJFT-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Cr+2] |
Números CAS relacionados |
124-07-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




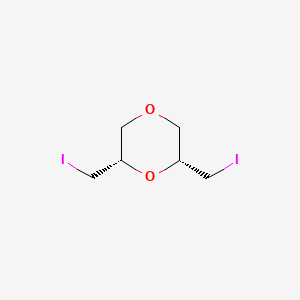
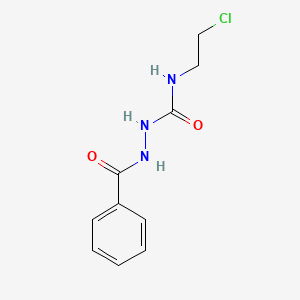



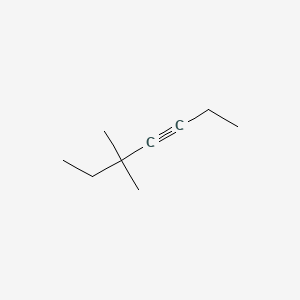
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)


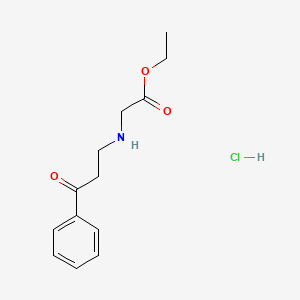
![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)
